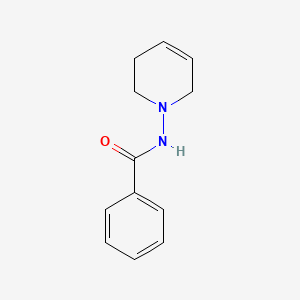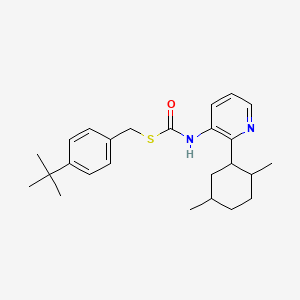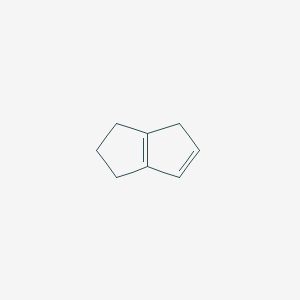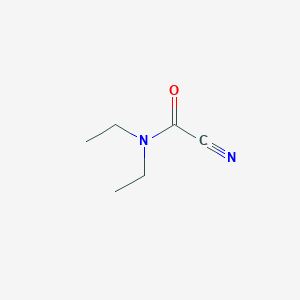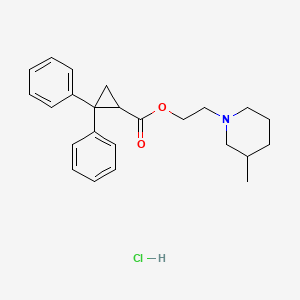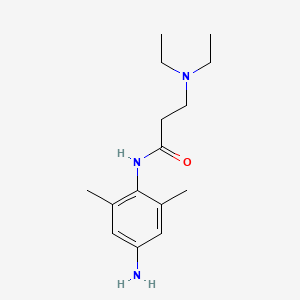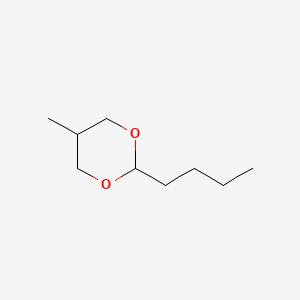
cis-2-Butyl-5-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Butyl-5-methyl-1,3-dioxane: is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 g/mol . It is a stereoisomer of 1,3-dioxane, characterized by the presence of a butyl group and a methyl group at the 2 and 5 positions, respectively, in a cis configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Butyl-5-methyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale acetalization or ketalization reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-Butyl-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, cis-2-Butyl-5-methyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of cis-2-Butyl-5-methyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions, such as oxidation, reduction, and substitution, which alter its structure and properties . These reactions can affect the compound’s interaction with biological molecules and its overall activity.
Vergleich Mit ähnlichen Verbindungen
trans-2-Butyl-5-methyl-1,3-dioxane: A stereoisomer with a trans configuration.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: A similar compound with a tert-butyl group instead of a butyl group.
cis-2-Methyl-5-ethyl-1,3-dioxane: A compound with a methyl and ethyl group at the 2 and 5 positions, respectively.
Uniqueness: cis-2-Butyl-5-methyl-1,3-dioxane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its stereoisomers and other similar compounds .
Eigenschaften
CAS-Nummer |
41824-28-6 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-butyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-10-6-8(2)7-11-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
SJRRYRAMBIACCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1OCC(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


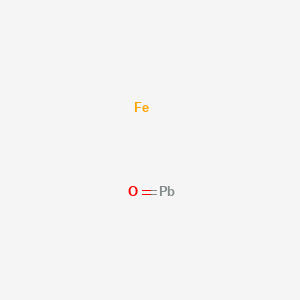
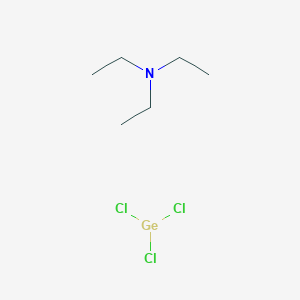

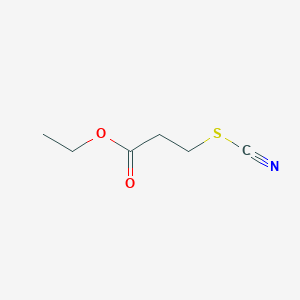
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
